6-Cyclopropyl-2-({1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-({1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound with a molecular formula of C19H20FN3O2 and a molecular weight of 341.386. This compound features a cyclopropyl group, a fluorophenyl group, and a pyridazinone core, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-({1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce new functional groups onto the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The specific mechanism of action for 6-Cyclopropyl-2-({1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological or chemical context in which the compound is being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Cyclopropyl-2-({1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. The presence of the azetidinone ring, fluorophenyl group, and cyclopropyl group in a single molecule provides a distinct set of chemical and biological properties that can be leveraged for various research applications.
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-5-1-13(2-6-16)9-19(25)22-10-14(11-22)12-23-18(24)8-7-17(21-23)15-3-4-15/h1-2,5-8,14-15H,3-4,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVQTDUWGVBKOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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